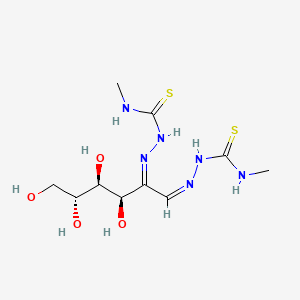
D-arabino-Hexos-2-ulose, bis(((methylamino)thioxomethyl)hydrazone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of D-arabino-Hexos-2-ulose, bis(((methylamino)thioxomethyl)hydrazone) involves multiple steps, starting with the preparation of D-arabino-Hexos-2-ulose (also known as 2-ketoglucose or glucosone). The synthetic route typically involves the oxidation of D-glucose to form D-arabino-Hexos-2-ulose. This intermediate is then reacted with methylamino and thioxomethyl hydrazone groups under specific reaction conditions to form the final compound . Industrial production methods may involve optimized reaction conditions and catalysts to increase yield and purity.
Análisis De Reacciones Químicas
D-arabino-Hexos-2-ulose, bis(((methylamino)thioxomethyl)hydrazone) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of D-arabino-2-hexulosonic acid .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications across various fields:
Mecanismo De Acción
The mechanism of action of D-arabino-Hexos-2-ulose, bis(((methylamino)thioxomethyl)hydrazone) involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in carbohydrate metabolism, leading to the accumulation of intermediates like D-arabino-2-hexulosonic acid . This inhibition can affect various metabolic processes and has potential therapeutic implications.
Comparación Con Compuestos Similares
D-arabino-Hexos-2-ulose, bis(((methylamino)thioxomethyl)hydrazone) can be compared with other similar compounds, such as:
D-arabino-Hexos-2-ulose (2-ketoglucose or glucosone): A simpler form of the compound without the methylamino and thioxomethyl hydrazone groups.
D-arabino-2-hexulosonic acid: A product formed from the oxidation of D-arabino-Hexos-2-ulose.
Other hexoses: Such as D-glucose and D-fructose, which share similar structural features but differ in their functional groups and reactivity.
The uniqueness of D-arabino-Hexos-2-ulose, bis(((methylamino)thioxomethyl)hydrazone) lies in its specific functional groups, which confer distinct chemical properties and biological activities.
Propiedades
Número CAS |
122276-77-1 |
|---|---|
Fórmula molecular |
C10H20N6O4S2 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
1-methyl-3-[(E)-[(1Z,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-(methylcarbamothioylhydrazinylidene)hexan-2-ylidene]amino]thiourea |
InChI |
InChI=1S/C10H20N6O4S2/c1-11-9(21)15-13-3-5(14-16-10(22)12-2)7(19)8(20)6(18)4-17/h3,6-8,17-20H,4H2,1-2H3,(H2,11,15,21)(H2,12,16,22)/b13-3-,14-5+/t6-,7-,8-/m1/s1 |
Clave InChI |
WFAILRAYZICMMM-XDQZORFZSA-N |
SMILES isomérico |
CNC(=S)N/N=C\C(=N/NC(=S)NC)\[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canónico |
CNC(=S)NN=CC(=NNC(=S)NC)C(C(C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















